molecular formula C13H19N5O2 B2731601 3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 442865-15-8

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2731601
M. Wt: 277.328
InChI Key: SSJYBMZDULHWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known as MPA, is a purine derivative that has been widely studied for its potential therapeutic applications. MPA has shown promise in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has delved into the methylation and reduction of purines, providing insights into the chemical synthesis and structural properties of derivatives similar to the specified compound. Armarego and Reece (1976) explored the methylation patterns and stereochemistry of tetrahydro derivatives of dioxo-, diamino-, and amino-oxo-purines, shedding light on the structural nuances of these molecules (Armarego & Reece, 1976). Similarly, the work by Karczmarzyk et al. (1995) on theophylline derivatives presents a detailed crystallographic analysis, which is crucial for understanding the geometric and electronic characteristics of purine-based compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Pharmacological Applications

Several studies have investigated the antidepressant properties and autophagy inhibition potential of methyladenine derivatives, indicating the therapeutic relevance of these compounds. Khaliullin et al. (2018) synthesized a compound with notable antidepressant activity, highlighting the potential of purine derivatives in treating mood disorders (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018). Furthermore, Seglen and Gordon (1982) identified 3-methyladenine as a specific inhibitor of autophagic/lysosomal protein degradation in rat hepatocytes, underscoring its significance in studying cellular processes and potential therapeutic applications (Seglen & Gordon, 1982).

properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-5-6-14-12-15-10-9(18(12)7-8(2)3)11(19)16-13(20)17(10)4/h2,5-7H2,1,3-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJYBMZDULHWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(2-methylprop-2-enyl)-8-(propylamino)purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.